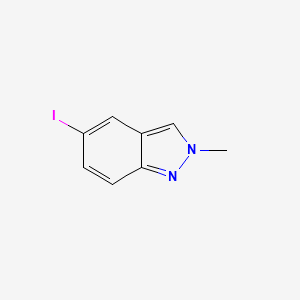

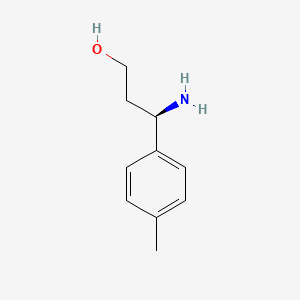

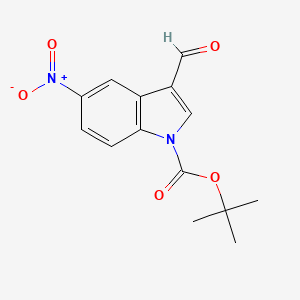

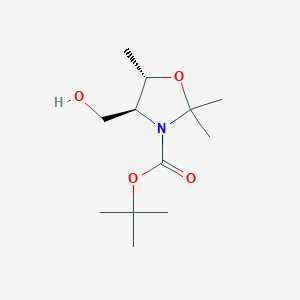

2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine is a cyclic organic compound that is used in a variety of scientific applications. It has been used in the synthesis of many other compounds and has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Catalytic Applications

Rare earth oxides have shown promising results in the vapor-phase catalytic dehydration of amino alcohols, including 5-amino-1-pentanol, to produce unsaturated amines, highlighting the potential of these catalysts in the synthesis of cyclic and acyclic amines (Ohta, Yamada, & Sato, 2016). Additionally, the radical multicomponent carboamination of [1.1.1]propellane has been utilized to synthesize multifunctionalized bicyclo[1.1.1]pentan-1-amines, a process that highlights the ability to generate complex structures from simpler molecules (Kanazawa, Maeda, & Uchiyama, 2017).

Biocatalysis for Chiral Synthesis

The biocatalytic synthesis of chiral amino alcohols, such as (2S,3S)-2-aminopentane-1,3-diol, through a multidisciplinary approach involving engineered Escherichia coli and Chromobacterium violaceum, demonstrates the application of biocatalysis in obtaining high-value biochemicals and pharmaceutical intermediates (Smith et al., 2010).

Synthetic Methodologies

Innovative synthetic methodologies have been developed for the preparation of 3-alkylbicyclo[1.1.1]pentan-1-amines, showcasing the utility of magnesium amides and alkyl electrophiles in accessing high-value scaffolds for pharmaceutical research (Hughes et al., 2019). Another example is the effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts, which underscores the green chemistry approach to synthesizing useful amines (Li et al., 2020).

Chemical Transformations

Thermal rearrangements and chemical transformations, such as the formation of tetrahydrofuran derivatives and acetonylation of alkenes using carbon radicals derived from manganese(III) oxidation of diketene, illustrate the complex reactions that these compounds can undergo to form diverse chemical structures (Nishino, Nguyen, Yoshinaga, & Kurosawa, 1996).

Propriétés

IUPAC Name |

2-pentan-2-yl-1,3-dihydroisoindol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-3-4-10(2)15-8-11-5-6-13(14)7-12(11)9-15/h5-7,10H,3-4,8-9,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEMKKALZMPTTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1CC2=C(C1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

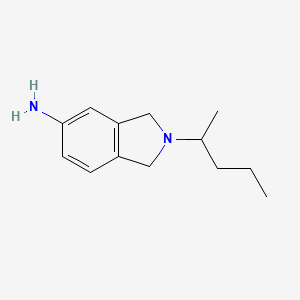

![2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1519342.png)